1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy-
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Overview
Description
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- is a chemical compound known for its unique structure and potential applications in various fields This compound belongs to the benzazepine class, which is characterized by a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Diisopropylaminoethyl Group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy-
- 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-8-methoxy-
Uniqueness
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 8-position and the diisopropylaminoethyl group at the 1-position provides unique properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
54951-31-4 |
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Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[2-[di(propan-2-yl)amino]ethyl]-8-methoxy-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)20(15(3)4)11-12-21-18-13-17(23-5)10-9-16(18)7-6-8-19(21)22/h9-10,13-15H,6-8,11-12H2,1-5H3 |
InChI Key |
WUUPKSODGWXAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN1C(=O)CCCC2=C1C=C(C=C2)OC)C(C)C |
Origin of Product |
United States |
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